molecular formula C15H14N4O B2425557 5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 865657-88-1

5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2425557
CAS No.: 865657-88-1
M. Wt: 266.304
InChI Key: PQPRUNZDKJADHA-VMPITWQZSA-N
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Description

5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methyl group at the 5-position and a phenylpropenyl group at the 6-position

Properties

IUPAC Name

5-methyl-6-[(E)-3-phenylprop-2-enyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-11-13(9-5-8-12-6-3-2-4-7-12)14(20)19-15(18-11)16-10-17-19/h2-8,10H,9H2,1H3,(H,16,17,18)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKAEGQLKWWKAV-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. These reactions are carried out under specific conditions to ensure regioselectivity and yield optimization . For instance, the reaction can be performed in the presence of organic solvents and catalysts such as Lewis acids (e.g., ZnCl2, TiO2) to facilitate the cyclocondensation process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole and pyrimidine ring system, along with the phenylpropenyl group, makes it a versatile compound for various applications in medicinal chemistry and materials science.

Biological Activity

5-Methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and its efficacy in various biological systems.

Chemical Structure and Properties

The compound belongs to the class of triazolo-pyrimidines, characterized by a triazole ring fused to a pyrimidine structure. The presence of the methyl and propenyl groups is believed to enhance its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Key findings include:

  • Anticancer Activity :
    • The compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. Studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
  • Mechanisms of Action :
    • The proposed mechanisms include inhibition of specific kinases involved in cancer cell proliferation and survival pathways. The compound also demonstrates the ability to disrupt microtubule formation, which is critical for mitosis .
    • Additionally, it has been shown to interact with DNA, leading to the formation of DNA adducts that can trigger cellular stress responses .
  • Anti-inflammatory Properties :
    • Preliminary studies indicate that the compound may possess anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study 1 : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .
  • Study 2 : In an animal model of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells .

Data Table: Biological Activity Summary

Activity Cell Line/Model Effect Observed Reference
AnticancerHeLaInduced apoptosis
AnticancerL929Inhibited cell proliferation
Anti-inflammatoryMacrophage modelDecreased TNF-alpha and IL-6 levels
CytotoxicityBreast cancer cellsDose-dependent reduction in viability

Q & A

Basic: What are the recommended synthetic routes for 5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from triazolo[1,5-a]pyrimidine precursors. A common approach includes:

Cyclization Reactions : Use hydrazinyl derivatives and ortho esters to form the triazolo ring .

Substitution : Introduce the (E)-3-phenyl-2-propenyl group via nucleophilic substitution or coupling reactions (e.g., Grignard reagents for side-chain addition) .

Optimization : Catalysts like TMDP (tetramethyldiaminophosphine) in water/ethanol (1:1 v/v) improve yield and purity .
Key Considerations : Monitor reaction progress via TLC and characterize intermediates using 1^1H/13^13C NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm molecular connectivity and stereochemistry (e.g., distinguishing (E)-configuration in the propenyl group) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl at position 7) .
  • Melting Point Analysis : Assess purity (>95% by TLC) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:
Contradictions often arise from variations in catalysts, solvents, or reaction conditions. To address this:

Screening Catalysts : Compare TMDP (yield ~75%) with alternatives like acidic resins or ionic liquids .

Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility vs. aqueous ethanol .

Kinetic Studies : Use in-situ monitoring (e.g., FTIR) to identify rate-limiting steps and optimize temperature/pH .
Example : TMDP in water/ethanol reduced side reactions compared to purely organic solvents .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Substitution Patterns : Modify the triazolo ring (e.g., halogenation at position 5) or propenyl chain (e.g., fluorination) to assess electronic effects .

Bioisosteric Replacements : Replace the hydroxyl group with bioisosteres (e.g., sulfonamide) to enhance bioavailability .

In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like kinase enzymes .
Case Study : Ethyl ester derivatives showed improved cellular uptake in anticancer assays .

Advanced: What computational methods predict the compound’s reactivity and regioselectivity?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) identifies electrophilic/nucleophilic sites (e.g., Fukui indices) .
  • Reaction Path Search : Tools like GRRM17 simulate intermediates in cyclization reactions .
  • Machine Learning : Train models on existing triazolo-pyrimidine datasets to predict optimal reaction conditions .
    Application : ICReDD’s workflow combines DFT and experimental data to narrow optimal catalysts .

Advanced: How to analyze biological interaction mechanisms of this compound?

Methodological Answer:

In Vitro Assays :

  • Enzyme Inhibition : Measure IC50_{50} against kinases or cytochrome P450 isoforms .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization .

Biophysical Techniques :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to protein targets .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes .

Omics Integration : Transcriptomic profiling identifies downstream pathways affected .

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